4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Overview
Description
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action:
The primary targets of TBTA-HCl are related to its role as a linker and a functional moiety . As a linker, it connects different molecular components, facilitating the design of novel bioactive and pharmacoactive entities. Additionally, TBTA-HCl exhibits orthogonality development and attractive “Click” properties, making it suitable for various biological and pharmacological targets .
Mode of Action:
TBTA-HCl interacts with its targets through chemical bonds and specific functional groups. Its triazole moiety (1,2,3-triazole) plays a crucial role. The N1 and N2 nitrogen atoms in the triazole ring actively contribute to binding at the active site of enzymes. This interaction leads to changes in the target’s conformation or function, affecting downstream processes .
Biochemical Pathways:
While specific pathways may vary, TBTA-HCl’s impact extends to several areas. For instance:
Pharmacokinetics (ADME Properties):
Result of Action:
TBTA-HCl’s action leads to various molecular and cellular effects:
Action Environment:
Environmental factors play a crucial role in TBTA-HCl’s efficacy and stability:
Preparation Methods
The synthesis of 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding halide, while the alkyne precursor is prepared from the corresponding terminal alkyne.
Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst to form the triazole ring.
Hydrochloride Formation: The resulting triazole compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can be compared with other triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride: Similar in structure but with different nitrogen positioning in the triazole ring, leading to different chemical and biological properties.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-2H-1,4-benzothiazin-3(4H)-one: Contains additional functional groups that may enhance its biological activity.
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-2H-1,4-benzothiazin-3(4H)-one:
The uniqueness of this compound lies in its specific triazole ring structure and the resulting chemical properties, which make it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2H-triazol-4-yl)butanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)3-1-2-5-4-7-9-8-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXZBDDXNLVJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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